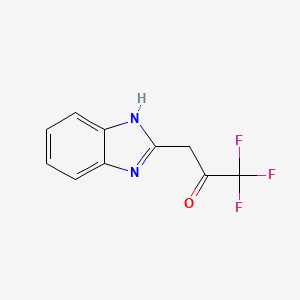

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one

Descripción general

Descripción

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The trifluoromethyl group in this compound adds unique properties, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one typically involves the condensation of 1,2-phenylenediamine with trifluoroacetylacetone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The trifluoromethyl group enhances biological activity due to increased lipophilicity and metabolic stability. Studies have shown that derivatives of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The benzimidazole structure has been linked to anticancer activity. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The trifluoromethyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a potential building block for high-performance polymers. Its trifluoromethyl group imparts unique thermal and chemical resistance properties to polymers. Research is underway to incorporate this compound into polymer matrices for applications in coatings and adhesives .

Optoelectronic Devices

The compound's unique electronic properties make it suitable for applications in optoelectronic devices. Its incorporation into organic light-emitting diodes (OLEDs) has shown promise due to improved charge transport characteristics and stability under operational conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus strains. |

| Investigation of Anticancer Properties | Cancer Research | Induced apoptosis in human cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

| Development of High-Performance Polymers | Materials Science | Enhanced thermal stability and resistance to solvents when incorporated into polymer blends. |

Mecanismo De Acción

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-Benzoimidazol-2-yl)-benzoic acid

- 3-(1H-Imidazol-2-yl)benzoic acid

- 3-(1H-Pyrazol-4-yl)benzoic acid

- 2-(1H-Imidazol-2-yl)benzoic acid

Uniqueness

The presence of the trifluoromethyl group in 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one distinguishes it from other similar compounds.

Actividad Biológica

3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one, also known as trifluoromethyl-α-(2-benzimidazolyl)acetone, is a heterocyclic organic compound with the molecular formula CHFNO and a molecular weight of approximately 228.174 g/mol. This compound has gained attention for its potential biological activities due to the unique properties imparted by its benzoimidazole moiety and trifluoromethyl group, which enhance lipophilicity and influence biological interactions.

The presence of the trifluoromethyl group in this compound not only affects its solubility but also its reactivity, making it a candidate for various biological applications. The synthesis typically involves the reaction of 2-aminobenzimidazole with trifluoroacetone under specific conditions to yield this compound .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities. Although extensive studies are still required to fully elucidate its mechanisms of action, preliminary findings suggest the following potential activities:

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds with similar structures. For instance, molecular docking studies have shown promising binding affinities against viral proteins associated with SARS-CoV-2 and its variants . The compound's structural similarities to other antiviral agents suggest it could inhibit viral entry or replication.

Antifungal Activity

The antifungal potential of derivatives containing the benzoimidazole structure has been investigated. Compounds with similar moieties have demonstrated significant antifungal activity against various strains of Candida, indicating that this compound may also possess antifungal properties .

Anticancer Activity

The benzoimidazole scaffold is well-known for its anticancer activity. Compounds derived from this structure have shown effectiveness against different cancer cell lines through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The trifluoromethyl group may enhance these effects by improving bioavailability and interaction with target proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The unique combination of the benzoimidazole ring and trifluoromethyl group distinguishes it from structurally similar compounds. A comparative analysis is presented in Table 1.

| Compound Name | Key Features | Differences |

|---|---|---|

| 3-(benzimidazol-2-yl)-1,1,1-trifluoro-propan-2-one | Similar benzoimidazole structure; lacks specific functional groups | Different reactivity profiles due to structural variations |

| 2-(benzoimidazol-2-yl)-trifluoroacetone | Contains trifluoroacetone; simpler structure | Lacks propanone backbone; different chemical behavior |

| 3-(pyridin-2-yl)-1,1,1-trifluoro-propan-2-one | Contains pyridine instead of benzoimidazole | Different electronic properties and potential biological activities |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study on Antiviral Activity : A recent study assessed various triazole derivatives for their antiviral efficacy against SARS-CoV-2. The findings indicated that certain derivatives exhibited IC50 values in the nanomolar range against viral spike proteins . This suggests that modifications to the benzimidazole framework could enhance antiviral potency.

Antifungal Evaluation : In another study focusing on antifungal agents, complexes containing benzotriazole derivatives were shown to reduce virulence traits in Candida species more effectively than their free ligands. This raises the possibility that similar modifications in this compound could yield potent antifungal agents .

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYPHXMVQPUHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320723 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-55-8 | |

| Record name | 782-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-Benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.